molecular formula C9H12 B13649010 1-Ethynylbicyclo[2.2.1]heptane

1-Ethynylbicyclo[2.2.1]heptane

Cat. No.: B13649010
M. Wt: 120.19 g/mol
InChI Key: CSDSPOGOUGFTGF-UHFFFAOYSA-N
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Description

1-Ethynylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H12. It features a bicyclic structure with a triple bond at the ethynyl group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene under specific conditions to form the desired bicyclic structure. Another method includes the alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via a Minisci-like reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using cyclopentadiene and acetylene. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

    Substitution: Halogenation agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s structure, leading to different biological or chemical effects. The pathways involved often include the formation of intermediates that further react to produce the final products .

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the ethynyl group.

    Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.

    Bicyclo[2.2.2]octane: Features a larger ring system with similar reactivity.

Uniqueness: 1-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other bicyclic compounds. This makes it valuable in various applications, particularly in organic synthesis and material science .

Properties

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

1-ethynylbicyclo[2.2.1]heptane

InChI

InChI=1S/C9H12/c1-2-9-5-3-8(7-9)4-6-9/h1,8H,3-7H2

InChI Key

CSDSPOGOUGFTGF-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCC(C1)CC2

Origin of Product

United States

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